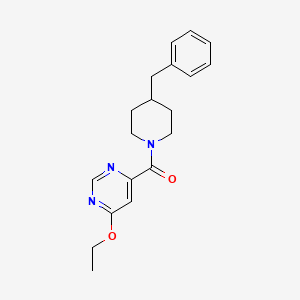

4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-(6-ethoxypyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-24-18-13-17(20-14-21-18)19(23)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDKTGVMPDYCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-benzylpiperidine with ethyl chloroformate to form the intermediate 4-(4-benzylpiperidine-1-carbonyl) chloride. This intermediate is then reacted with 6-ethoxypyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation over palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine or pyrimidine rings.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Ethoxy vs. Morpholine : The substitution of ethoxy with morpholine (as in compound 58) significantly improves water solubility and enhances inhibitory activity against Mycobacterium tuberculosis DprE1 (IC₅₀ = 0.08 µM) . Ethoxy groups, while less polar, may confer better membrane permeability.

- Piperidine vs. Piperazine Linkers : Piperazine-containing analogues (e.g., compound in ) exhibit enhanced pharmacokinetic profiles due to improved hydrogen-bonding capacity, which may aid in central nervous system targeting .

Synthetic Yields and Purity: Microwave-assisted synthesis (e.g., compound 58: 74% yield) provides higher efficiency compared to conventional methods for pyrimidine derivatives .

Spectroscopic Characterization :

- The benzylpiperidine-carbonyl moiety in 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine is confirmed by characteristic NMR signals (e.g., δ 2.45–2.95 ppm for piperidine protons) and IR carbonyl stretches (~1628 cm⁻¹), consistent with analogous compounds .

Thermodynamic Stability :

- Compounds with rigid aromatic substituents (e.g., indazole in ) show higher thermal stability compared to flexible alkyl-chain derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine ring. For example, introducing the ethoxy group at position 6 can be achieved via nucleophilic substitution using ethanol under basic conditions (e.g., NaH in THF). The 4-benzylpiperidine moiety is then coupled via a carbonyl linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Yield optimization may involve adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the structure of 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH and ~4.3 ppm for OCH) and benzylpiperidine integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- IR Spectroscopy : Carbonyl stretch (~1650–1700 cm) for the amide/urea linkage .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer : Based on structural analogs (e.g., 4-benzylpiperidine derivatives), wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders; use a fume hood. Store in a cool, dry place away from oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 4-(4-benzylpiperidine-1-carbonyl)-6-ethoxypyrimidine to target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PI3K or EGFR). Validate with MD simulations (GROMACS) to assess stability of ligand-protein interactions. Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictory data in solubility and stability studies?

- Methodological Answer :

- Solubility : Use a tiered approach: (1) shake-flask method in buffers (pH 1–7.4), (2) HPLC-UV quantification.

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust formulation with cyclodextrins or co-solvents (e.g., PEG-400) if instability arises .

Q. How can substituent modifications enhance metabolic stability without compromising activity?

- Methodological Answer : Replace the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation. Alternatively, introduce a methyl group at the pyrimidine C2 position to sterically hinder enzymatic degradation. Validate via liver microsome assays (e.g., human hepatocytes) .

Q. What mechanistic insights can be gained from studying its reactivity under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.